Falcipain-2/3-IN-2

Vue d'ensemble

Description

Falcipain-2/3-IN-2 is a small molecule inhibitor targeting the cysteine proteases falcipain-2 and falcipain-3, which are critical hemoglobinases of the malaria parasite Plasmodium falciparum . These proteases play a crucial role in the degradation of hemoglobin within the parasite’s food vacuole, making them essential for the parasite’s survival and a promising target for antimalarial drug development .

Applications De Recherche Scientifique

Falcipain-2/3-IN-2 has a wide range of scientific research applications, particularly in the field of antimalarial drug development. Its ability to inhibit falcipain-2 and falcipain-3 makes it a valuable tool for studying the biology of Plasmodium falciparum and the mechanisms of hemoglobin degradation . Additionally, it is used in:

Chemistry: As a model compound for studying cysteine protease inhibitors.

Biology: To investigate the role of falcipain-2 and falcipain-3 in the life cycle of the malaria parasite.

Medicine: As a potential therapeutic agent for the treatment of malaria.

Industry: In the development of new antimalarial drugs and diagnostic tools.

Mécanisme D'action

Target of Action

The primary targets of Falcipain-2/3-IN-2 are the cysteine proteases Falcipain-2 (FP-2) and Falcipain-3 (FP-3) of Plasmodium falciparum . These enzymes play a crucial role in the life cycle of the parasite. They are involved in the degradation of hemoglobin, providing free amino acids necessary for the parasite’s metabolic needs .

Mode of Action

This compound interacts with its targets, FP-2 and FP-3, by binding tightly at their active sites . The compound exhibits remarkably small inhibitory constants and favorable binding free energies . This interaction results in the inhibition of these key enzymes, thereby disrupting the parasite’s ability to degrade hemoglobin and obtain necessary amino acids .

Biochemical Pathways

The inhibition of FP-2 and FP-3 affects the hemoglobin degradation pathway, a vital process for the survival and development of Plasmodium falciparum . By blocking this pathway, this compound deprives the parasite of essential amino acids, thereby inhibiting its growth and proliferation .

Pharmacokinetics

Such studies typically involve the use of computational methods to predict how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties significantly impact the bioavailability of the compound and its effectiveness as a drug .

Result of Action

The molecular effect of this compound’s action is the inhibition of FP-2 and FP-3, which leads to the disruption of the hemoglobin degradation pathway . On a cellular level, this results in the inhibition of the growth and proliferation of Plasmodium falciparum, thereby exerting an antimalarial effect .

Analyse Biochimique

Biochemical Properties

Falcipain-2/3-IN-2 is known to interact with several key biomolecules, primarily targeting the cysteine proteases falcipain-2 and falcipain-3. These enzymes are essential for the hydrolysis of hemoglobin in the parasite’s food vacuole, providing amino acids necessary for the parasite’s growth and development . The compound binds to the active site of these proteases, inhibiting their activity and thereby disrupting the parasite’s ability to process hemoglobin . This inhibition is achieved through the formation of a covalent bond with the catalytic cysteine residue in the active site of the enzymes .

Cellular Effects

This compound has been shown to have significant effects on various cellular processes within Plasmodium falciparum. By inhibiting falcipain-2 and falcipain-3, the compound disrupts the parasite’s ability to degrade hemoglobin, leading to an accumulation of undigested hemoglobin within the food vacuole . This disruption affects the parasite’s metabolism and growth, ultimately leading to its death . Additionally, the inhibition of these proteases can interfere with the parasite’s ability to invade and replicate within host erythrocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the cysteine proteases falcipain-2 and falcipain-3. The compound binds to the active site of these enzymes, forming a covalent bond with the catalytic cysteine residue . This binding prevents the proteases from hydrolyzing hemoglobin, thereby disrupting the parasite’s ability to obtain essential amino acids . The inhibition of these enzymes also affects other cellular processes, such as the cleavage of cytoskeletal proteins, which are necessary for the parasite’s survival and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory activity against falcipain-2 and falcipain-3 over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have demonstrated that the compound can have sustained effects on the parasite’s cellular functions, ultimately leading to its death .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to determine its efficacy and safety at different dosages. These studies have shown that the compound is effective at inhibiting falcipain-2 and falcipain-3 at various dosages, with higher doses leading to more pronounced effects . At very high doses, the compound can exhibit toxic effects, including damage to host tissues . It is important to determine the optimal dosage that maximizes efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within Plasmodium falciparum. The compound primarily targets the hemoglobin degradation pathway, inhibiting the activity of falcipain-2 and falcipain-3 . This inhibition disrupts the parasite’s ability to obtain amino acids from hemoglobin, affecting its overall metabolism and growth . Additionally, the compound may interact with other enzymes and cofactors involved in the parasite’s metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported into the parasite’s food vacuole, where it interacts with falcipain-2 and falcipain-3 . The distribution of the compound within the parasite is influenced by various transporters and binding proteins, which facilitate its localization to the target enzymes . The accumulation of the compound in the food vacuole is essential for its inhibitory activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Falcipain-2/3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of quinolinyl oxamide derivatives and indole carboxamide derivatives, which have shown good potencies against falcipain-2 and falcipain-3 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Falcipain-2/3-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties. These derivatives are often screened for their efficacy as antimalarial agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Several compounds are similar to Falcipain-2/3-IN-2 in terms of their structure and mechanism of action. These include:

Quinoline-triazole hybrids: These compounds also inhibit falcipain-2 and arrest the development of Plasmodium falciparum.

Benzimidazole-thiosemicarbazone hybrids: These molecules exhibit potent inhibitory activity against falcipain-2 and are being investigated as potential antimalarial agents.

Chalcone-based inhibitors: These inhibitors bind to falcipain-2 and prevent hemoglobin degradation.

Uniqueness

This compound is unique due to its dual inhibition of both falcipain-2 and falcipain-3, which are essential for the survival of Plasmodium falciparum . This dual targeting increases its efficacy as an antimalarial agent and reduces the likelihood of resistance development compared to compounds that target only one of the proteases .

Propriétés

IUPAC Name |

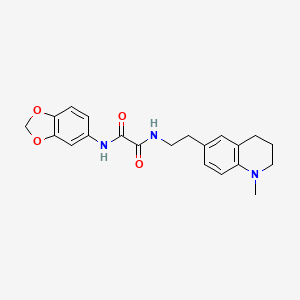

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-24-10-2-3-15-11-14(4-6-17(15)24)8-9-22-20(25)21(26)23-16-5-7-18-19(12-16)28-13-27-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYLBKPZVZEDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)

![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)

![2-(4-chlorophenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495960.png)

![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6495968.png)

![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)

![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)

![2-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495988.png)

![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)

![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)

![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6496004.png)

![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6496013.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6496038.png)

![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496039.png)